

## Unveiling DSP107: A Dual-Action Immunotherapy in Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | SPA107    |           |
| Cat. No.:            | B15608873 | Get Quote |

An In-depth Technical Guide on the Preliminary In Vitro Profile of a Novel CD47x4-1BB Targeting Fusion Protein

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the preliminary in vitro studies of DSP107, a novel, first-in-class, bispecific fusion protein. Initial investigations, detailed herein, suggest that DSP107 holds the potential to bridge the innate and adaptive immune systems to combat cancer. This guide will delve into its mechanism of action, present key quantitative data from in vitro experiments, and provide detailed methodologies for the cited studies.

# Core Mechanism of Action: A Two-Pronged Assault on Cancer

DSP107 is a bi-functional fusion protein engineered to simultaneously engage two critical pathways in the anti-tumor immune response. It is composed of the extracellular domain of human signal-regulatory protein alpha (SIRPa) fused to the extracellular domain of human 4-1BB ligand (4-1BBL)[1][2][3]. This unique structure allows DSP107 to act as both a checkpoint inhibitor and a T-cell co-stimulator.

The primary mechanism of action can be dissected into two synergistic activities:

• Inhibition of the CD47-SIRPα "Don't Eat Me" Signal: Cancer cells frequently overexpress CD47 on their surface, which interacts with SIRPα on macrophages and other phagocytic

#### Foundational & Exploratory





cells. This interaction transmits a "don't eat me" signal, preventing the cancer cells from being engulfed and destroyed. By binding to CD47 on tumor cells, the SIRPa component of DSP107 effectively blocks this interaction, thereby promoting macrophage-mediated phagocytosis of malignant cells[1][2][4][5].

 Conditional 4-1BB Co-stimulation of T-Cells: The 4-1BB (CD137) receptor is a potent costimulatory molecule expressed on activated T-cells. The 4-1BBL component of DSP107 can bind to and activate 4-1BB, leading to enhanced T-cell proliferation, cytokine production, and cytotoxic activity. Crucially, this activation is conditional; it occurs when DSP107 is crosslinked by binding to CD47 on the surface of cancer cells[4][5][6]. This targeted activation is designed to localize the potent T-cell co-stimulation to the tumor microenvironment, potentially minimizing off-target systemic immune activation.

This dual mechanism is designed to convert a "cold" tumor, immunologically quiescent, into a "hot" tumor with an active anti-tumor immune response.

## Signaling Pathway of DSP107 DSP107's dual mechanism of action.

#### **Quantitative Data from In Vitro Studies**

The following table summarizes key quantitative findings from preliminary in vitro evaluations of DSP107.



| Experiment Type                     | Cell Lines / System                                                                               | Key Findings                                                                                                                                                                                                           | Reference |
|-------------------------------------|---------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Macrophage-mediated<br>Phagocytosis | Co-cultures of macrophages with various DLBCL cell lines and primary patient-derived DLBCL cells. | DSP107, alone or in combination with rituximab, significantly increased phagocytosis of cancer cells. Prolonged treatment (co-culture) with DSP107 and rituximab led to a decrease in cancer cell number by up to 85%. | [1][5]    |
| Neutrophil-mediated<br>Trogocytosis | Co-cultures of polymorphonuclear neutrophils (PMNs) with B cell lymphoma cell lines.              | DSP107 treatment<br>significantly increased<br>PMN-mediated<br>trogocytosis of<br>malignant B cells.                                                                                                                   | [1][5]    |
| 4-1BB Co-stimulatory<br>Activity    | HT1080.4-1BB<br>reporter cells.                                                                   | DSP107 activated 4-<br>1BB-mediated<br>signaling, which was<br>strictly dependent on<br>the SIRPα-mediated<br>binding of DSP107 to<br>CD47.                                                                            | [1][5][6] |
| T-Cell Cytotoxicity                 | Mixed cultures of T-<br>cells with CD47-<br>expressing cancer<br>cells.                           | DSP107 augmented<br>T-cell cytotoxicity in an<br>effector-to-target ratio-<br>dependent manner.                                                                                                                        | [1][5][6] |
| T-Cell Activation and Proliferation | T-cells co-cultured with cancer cells.                                                            | DSP107 treatment led<br>to increased secretion<br>of IFNy and<br>expression of CD25<br>on T-cells, indicating<br>enhanced T-cell                                                                                       | [7]       |



|                  |                                                 | activation and proliferation.                                 |        |
|------------------|-------------------------------------------------|---------------------------------------------------------------|--------|
| Binding Affinity | Surface Plasmon<br>Resonance (SPR)<br>analysis. | DSP107 binds with high affinity to both human CD47 and 4-1BB. | [7][8] |

## **Experimental Protocols**

Detailed methodologies for the key in vitro experiments are outlined below to facilitate reproducibility and further investigation.

#### **Macrophage-Mediated Phagocytosis Assay**

Objective: To quantify the ability of DSP107 to enhance the phagocytosis of cancer cells by macrophages.

#### Methodology:

- Macrophage Generation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors. Monocytes are then purified and differentiated into macrophages using standard protocols with macrophage colony-stimulating factor (M-CSF).
- Cancer Cell Labeling: Target cancer cells (e.g., DLBCL cell lines) are labeled with a fluorescent dye (e.g., CFSE) for easy identification by flow cytometry.
- Co-culture: Labeled cancer cells are co-cultured with the generated macrophages at a specific effector-to-target ratio.
- Treatment: DSP107 is added to the co-culture at various concentrations. Control groups
  include an isotype control and no treatment. For combination studies, a therapeutic antibody
  like rituximab is also added.
- Incubation: The co-culture is incubated for a specified period (e.g., 3 hours) to allow for phagocytosis.



 Analysis: The percentage of macrophages that have engulfed fluorescently labeled cancer cells is quantified by flow cytometry.

#### **T-Cell Activation and Cytotoxicity Assay**

Objective: To assess the effect of DSP107 on T-cell activation and their ability to kill cancer cells.

#### Methodology:

- T-Cell Isolation: T-cells are isolated from healthy donor PBMCs.
- Co-culture: T-cells are co-cultured with target cancer cells (expressing CD47) at various effector-to-target ratios.
- Treatment: DSP107 is added to the co-culture.
- T-Cell Activation Analysis: After a defined incubation period, T-cell activation is assessed by
  measuring the expression of activation markers such as CD25 and the secretion of cytokines
  like IFNy into the supernatant using ELISA or other immunoassays.
- Cytotoxicity Analysis: Cancer cell viability is measured using a standard assay (e.g., MTS
  assay or flow cytometry with a viability dye) to determine the extent of T-cell-mediated killing.

## **Experimental Workflow for In Vitro Evaluation of DSP107**





Click to download full resolution via product page

Workflow for in vitro assessment of DSP107.

#### **Concluding Remarks**

The preliminary in vitro data for DSP107 are promising, demonstrating a dual mechanism of action that effectively engages both the innate and adaptive arms of the immune system. The ability to block the CD47-SIRP $\alpha$  checkpoint while simultaneously providing a conditional costimulatory signal to T-cells presents a novel and potentially powerful strategy in cancer immunotherapy. The findings summarized in this technical guide provide a solid foundation for the ongoing preclinical and clinical development of DSP107 as a potential therapeutic for a range of malignancies. Further studies are warranted to fully elucidate its therapeutic potential and safety profile.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. DSP107 combines inhibition of CD47/SIRPα axis with activation of 4-1BB to trigger anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. DSP107: Advancing Cancer Immunotherapy with a Novel SIRPα-4-1BBL Dual Signaling Protein [synapse.patsnap.com]
- 8. kahrbio.com [kahrbio.com]
- To cite this document: BenchChem. [Unveiling DSP107: A Dual-Action Immunotherapy in Preclinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608873#preliminary-in-vitro-studies-of-spa107]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com







© 2025 BenchChem. All rights reserved.